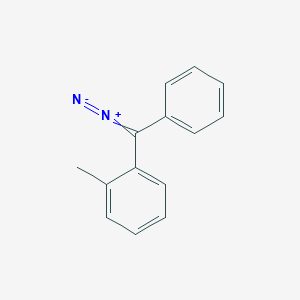

Benzene, 1-(diazophenylmethyl)-2-methyl-

Cat. No. B8519928

Key on ui cas rn:

52506-26-0

M. Wt: 208.26 g/mol

InChI Key: ZAKRDQHEKDSAOF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04083837

Procedure details

To (2-methylphenyl)phenyl ketone hydrazone (10.5 g, 0.05 moles) dissolved in 1,2-dichloroethane (50 ml) containing iodide (2 ml, 1% w/v solution) and 1,1,3,3-tetramethylguanidine (22.5 ml) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) at 0° over 30 minutes. After the addition the mixture was stirred for 5 minutes longer. The red solution was washed with water (5 × 200 ml), dried over sodium sulphate and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 221 ml gas corrected to NTP which corresponded to a 98.6% yield of diazoalkane. The compound was characterised by a major absorption at 2050 cm-1 and λmax 516 nm. A solid ester derivative was made by treating (5R, 6R, 1S, 3S)-2,2-dimethyl-6-phenylacetamidopenam-3-carboxylic acid 1-oxide in chloroform with an aliquot of the diazoalkane solution. After gas evolution had ceased the slightly yellow solution was washed with 5% sodium bicarbonate solution, water, and the organic residue left after removal of the organic solvent crystallised from hot propan-2-ol. The solid was identified as (2-methylphenyl)phenylmethyl (5R, 6R, 3S, 1S)-2,2-dimethylpenam-6-phenylacetamidopenam-3-carboxylate 1-oxide by its n.m.r. spectrum and melting point and mixed melting point 140° - 145° with an authentic sample of the ester.

Name

(2-methylphenyl)phenyl ketone hydrazone

Quantity

10.5 g

Type

reactant

Reaction Step One

Name

peracetic acid

Quantity

11.4 mL

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[N:15][NH2:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[I-].CN(C)C(N(C)C)=N.C(OO)(=O)C>ClCCCl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[N+:15]=[N-:16]

|

Inputs

Step One

|

Name

|

(2-methylphenyl)phenyl ketone hydrazone

|

|

Quantity

|

10.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC=C1)C(C1=CC=CC=C1)=NN

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[I-]

|

|

Name

|

|

|

Quantity

|

22.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(=N)N(C)C)C

|

Step Three

|

Name

|

peracetic acid

|

|

Quantity

|

11.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 5 minutes longer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition the mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

The red solution was washed with water (5 × 200 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

made up to 250 ml in a volumetric flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An aliquot (50 ml) treated with excess acetic acid

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 221 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |